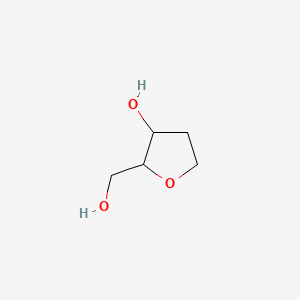
3-Hydroxy-2-hydroxymethyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-2-deoxy-D-ribitol: (MFCD01630918) is a monosaccharide derivative with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . . It is a pale amber oil that is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-2-deoxy-D-ribitol can be synthesized through the reduction of 1,4-anhydro-2-deoxy-D-ribose . The reduction process typically involves the use of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of 1,4-Anhydro-2-deoxy-D-ribitol.
Industrial Production Methods: While specific industrial production methods for 1,4-Anhydro-2-deoxy-D-ribitol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Anhydro-2-deoxy-D-ribitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like or .
Reduction: The compound can be further reduced to form polyols using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Polyols.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,4-Anhydro-2-deoxy-D-ribitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Anhydro-2-deoxy-D-ribitol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects by modulating enzyme activity or interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
1,4-Anhydro-2-deoxy-D-ribitol can be compared with other similar compounds such as:
- 1,4-Anhydro-D-ribitol
- 2-Deoxy-D-ribose
- D-Ribose
Uniqueness: 1,4-Anhydro-2-deoxy-D-ribitol is unique due to its specific structural features, including the absence of a hydroxyl group at the second carbon position and the presence of an anhydro bridge. These structural characteristics confer distinct chemical properties and reactivity patterns, making it valuable for specific research applications.
Propriétés
IUPAC Name |
2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOSDAEGJTOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
![Benzo[g]quinazoline](/img/structure/B13665071.png)
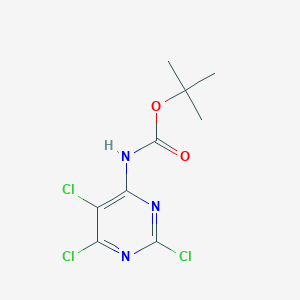

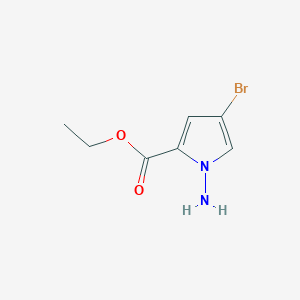
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
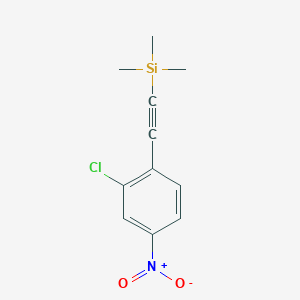
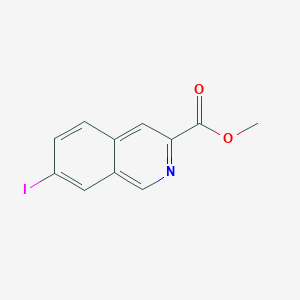
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)


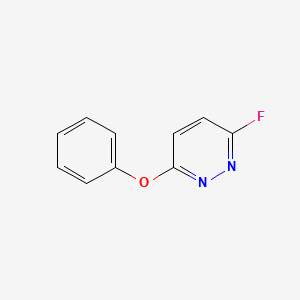
![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
